molecular formula C32H31F9N4O5 B1677080 Obicetrapib CAS No. 866399-87-3

Obicetrapib

Cat. No. B1677080
CAS RN: 866399-87-3
M. Wt: 722.6 g/mol
InChI Key: NRWORBQAOQVYBJ-GJZUVCINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Obicetrapib is an experimental CETP inhibitor that is intended to treat dyslipidemia . In a clinical trial, as an add-on to statins, it decreased LDL-C concentration by up to 51%, which was the primary trial outcome .


Molecular Structure Analysis

The IUPAC name for Obicetrapib is 4-[2-[[3,5-bis(trifluoromethyl)phenyl]methyl-[(2R,4S)-1-ethoxycarbonyl-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinolin-4-yl]amino]pyrimidin-5-yl]oxybutanoic acid . Its molecular formula is C32H31F9N4O5 and it has a molar mass of 722.609 g·mol−1 .


Chemical Reactions Analysis

As compared with placebo, obicetrapib treatment also significantly decreased apolipoprotein B (by up to 30%) and non-high-density lipoprotein cholesterol (non-HDL-C) concentration (by up to 44%), and significantly increased HDL-C concentration (by up to 165%; the secondary trial outcomes) .

Scientific Research Applications

Cardiovascular Disease Management

Obicetrapib is being investigated as a preferred LDL-cholesterol (LDL-c) lowering therapy for patients with atherosclerotic cardiovascular disease (ASCVD) and familial hypercholesterolemia (FH) who are on maximally tolerated statin therapy . It is also being tested as an add-on to statins to further lower cholesterol and improve cardiovascular outcomes .

Alzheimer’s Disease Treatment

There is ongoing research into the potential of obicetrapib for the treatment of Alzheimer’s disease. This research is part of a broader investigation into the drug’s effects on lipid metabolism and its potential neuroprotective properties .

Diabetes Management

Obicetrapib is also being explored for the treatment of diabetes. This application is likely related to the drug’s impact on lipid profiles, which are often altered in diabetic patients .

Dyslipidemia Treatment

In the context of dyslipidemia, obicetrapib has shown promise in clinical trials. A Phase 2 study, known as the ROSE study, demonstrated its efficacy in patients with dyslipidemia .

5. Reduction of Major Adverse Cardiovascular Events (MACE) Obicetrapib is under clinical development to reduce both LDL-C and the incidence of MACE. A recent Phase II trial showed significant decreases in LDL-C when obicetrapib was added to ezetimibe and high-intensity statin therapy .

Pharmacokinetics and Drug Interaction Studies

Additional studies have focused on obicetrapib’s pharmacokinetics, metabolism, and excretion, concluding that it is steadily absorbed and primarily excreted in feces. It has also been shown to have no significant effect on P-glycoprotein activity and is a mild inducer of cytochrome P450 3A4 .

Mechanism of Action

Target of Action

Obicetrapib’s primary target is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a plasma glycoprotein secreted by the liver that mediates the bidirectional transfer of cholesteryl esters and triglycerides between high-density lipoprotein (HDL), very low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) particles .

Mode of Action

As a CETP inhibitor, Obicetrapib blocks the transfer of cholesteryl esters from HDL into other lipoproteins . This inhibition results in increased concentrations of cholesterol in HDL and decreased concentrations of cholesterol in apolipoprotein (Apo) B-containing particles, i.e., VLDL and LDL .

Biochemical Pathways

The primary biochemical pathway affected by Obicetrapib is the lipid/lipoprotein metabolism pathway . By inhibiting CETP, Obicetrapib disrupts the normal exchange of cholesteryl esters and triglycerides between lipoproteins. This leads to an increase in HDL cholesterol (HDL-C) levels and a decrease in LDL cholesterol (LDL-C) levels .

Pharmacokinetics

Obicetrapib is steadily absorbed and its principal route of excretion is in the feces . It has been shown to have an excellent safety and tolerability profile . There were no significant effects of age, gender, ethnicity, or food on the pharmacokinetics or pharmacodynamics of Obicetrapib .

Result of Action

In clinical trials, Obicetrapib has shown to robustly lower atherogenic lipoproteins and raise HDL-C . Specifically, it decreased concentrations of LDL-C (by up to 51%), apolipoprotein B (by up to 30%) and non-high-density lipoprotein cholesterol (non-HDL-C) (by up to 44%), and increased HDL-C concentration (by up to 165%) .

Safety and Hazards

Obicetrapib has an excellent safety and tolerability profile . It robustly lowers atherogenic lipoproteins and raises HDL-C .

Future Directions

Obicetrapib is currently in a Phase III trial . It was initially developed by Amgen as AMG-899 and was abandoned in 2017. In 2020, Amgen licensed the drug to NewAmsterdam Pharma . Obicetrapib may be a promising agent for the treatment of ASCVD .

properties

IUPAC Name

4-[2-[[3,5-bis(trifluoromethyl)phenyl]methyl-[(2R,4S)-1-ethoxycarbonyl-2-ethyl-6-(trifluoromethyl)-3,4-dihydro-2H-quinolin-4-yl]amino]pyrimidin-5-yl]oxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31F9N4O5/c1-3-22-14-26(24-13-19(30(33,34)35)7-8-25(24)45(22)29(48)49-4-2)44(28-42-15-23(16-43-28)50-9-5-6-27(46)47)17-18-10-20(31(36,37)38)12-21(11-18)32(39,40)41/h7-8,10-13,15-16,22,26H,3-6,9,14,17H2,1-2H3,(H,46,47)/t22-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWORBQAOQVYBJ-GJZUVCINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@H](C2=C(N1C(=O)OCC)C=CC(=C2)C(F)(F)F)N(CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=NC=C(C=N4)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31F9N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Obicetrapib

CAS RN

866399-87-3
Record name Obicetrapib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866399873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Obicetrapib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14890
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OBICETRAPIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O74K609HN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Obicetrapib
Reactant of Route 2
Obicetrapib
Reactant of Route 3
Reactant of Route 3
Obicetrapib
Reactant of Route 4
Obicetrapib
Reactant of Route 5
Obicetrapib
Reactant of Route 6
Obicetrapib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.